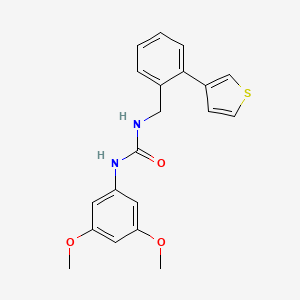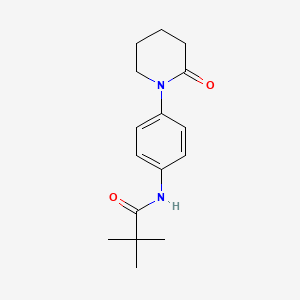
N-(4-(2-oxopiperidin-1-yl)phenyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(2-oxopiperidin-1-yl)phenyl)pivalamide” is also known as Apixaban (BMS-562247), a direct inhibitor of activated factor X (FXa) which is in development for the prevention and treatment of various thromboembolic diseases .
Synthesis Analysis
The synthesis of Apixaban involved modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline. Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent FXa binding activity .Molecular Structure Analysis
The molecular structure of Apixaban is 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide .Chemical Reactions Analysis
Apixaban has an inhibitory constant of 0.08 nM for human FXa, and it has greater than 30,000-fold selectivity for FXa over other human coagulation proteases . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM^-1/s and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .科学的研究の応用
Anticoagulant Therapy
Apixaban: , a derivative of this compound, is a potent direct inhibitor of activated factor X (FXa). It’s used in the prevention and treatment of thromboembolic diseases. Apixaban has shown to have a high selectivity for FXa, inhibiting both free and clot-bound FXa activity. Its antithrombotic efficacy has been demonstrated in animal models, and it’s known for preserving hemostasis while preventing clot formation .
作用機序
Target of Action
The primary target of 2,2-dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide, also known as Apixaban , is the activated factor X (FXa) in the blood coagulation cascade . FXa plays a crucial role in the coagulation process, where it catalyzes the conversion of prothrombin to thrombin, a key enzyme in blood clot formation .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing the conversion of prothrombin to thrombin . This inhibition disrupts the coagulation cascade, reducing thrombin generation and ultimately preventing the formation of blood clots . Apixaban has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity for FXa over other human coagulation proteases .
Biochemical Pathways
By inhibiting FXa, Apixaban affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The inhibition of FXa prevents the generation of thrombin, which in turn reduces the conversion of fibrinogen to fibrin, a key component of blood clots . This disruption of the coagulation cascade results in an antithrombotic effect .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in both animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by Apixaban leads to a reduction in thrombin generation, which ultimately prevents the formation of blood clots . This antithrombotic effect is beneficial in the prevention and treatment of various thromboembolic diseases .
Action Environment
The action of Apixaban can be influenced by various environmental factors. For instance, its anticoagulant effect may be affected by the presence of other drugs, as it has a low potential for drug-drug interactions . Additionally, patient-specific factors such as age, body weight, and renal function can influence the pharmacokinetics and pharmacodynamics of Apixaban .
特性
IUPAC Name |
2,2-dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)15(20)17-12-7-9-13(10-8-12)18-11-5-4-6-14(18)19/h7-10H,4-6,11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONIDJQTFZKWAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2996884.png)
![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-4-methoxybenzamide](/img/structure/B2996885.png)
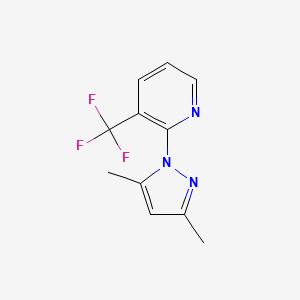
![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2996888.png)
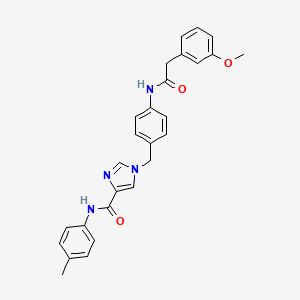
![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2996892.png)

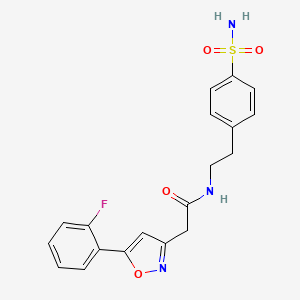
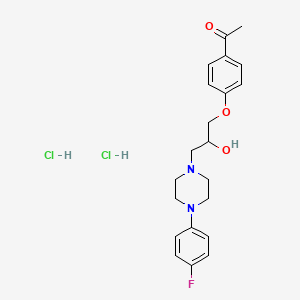
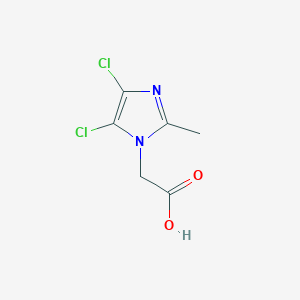
![2-Chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2996898.png)
![ethyl 4-[[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]amino]benzoate](/img/structure/B2996899.png)
